![molecular formula C19H26N6O3S B2444867 1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine CAS No. 1993176-35-4](/img/structure/B2444867.png)
1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to this ring are a pyrazole and a pyridine group, both of which are nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole (imidazole) exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives of this compound have demonstrated potent anti-tubercular activity .
Other Applications
Beyond the mentioned areas, imidazole-containing compounds have been explored for their potential in diverse fields, including anti-allergic, antipyretic, antifungal, and ulcerogenic activities. Additionally, they play a crucial role as building blocks in organic synthesis, participating in drug and pesticide development .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole-containing compounds, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . These effects suggest that they interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It’s worth noting that pyrazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, often by binding to active sites or other functional regions, thereby modulating the targets’ activities.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned earlier, such as antimicrobial, anti-inflammatory, and antitumor activities.
Result of Action
Based on the known activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular levels. These could include modulating enzyme activities, altering cellular signaling pathways, or affecting gene expression.
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[4-(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c1-15-14-16(2)25(21-15)19(26)23-12-10-22(11-13-23)18-17(6-5-7-20-18)29(27,28)24-8-3-4-9-24/h5-7,14H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKFLRBNOSCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
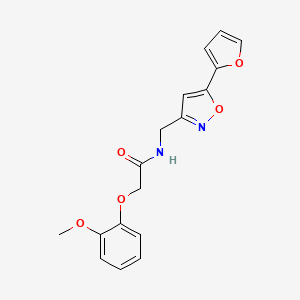
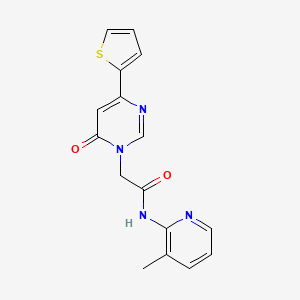
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)
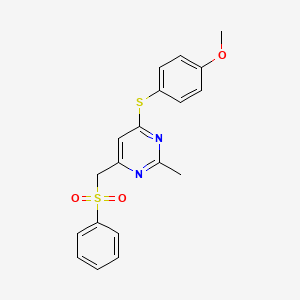
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
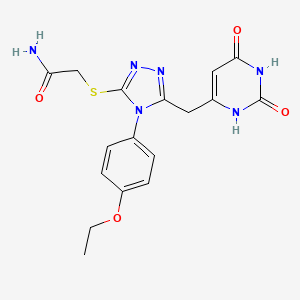
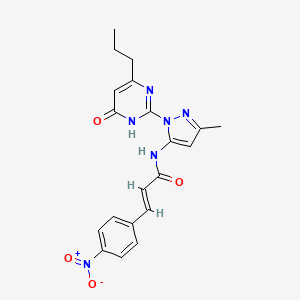

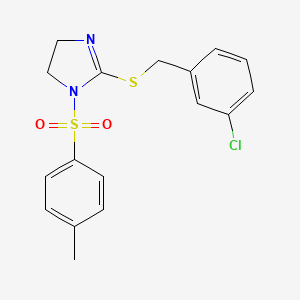
![Ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2444804.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)